molecular formula C25H25ClN6 B2673098 N4-(4-chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946289-08-3

N4-(4-chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2673098
CAS No.: 946289-08-3
M. Wt: 444.97
InChI Key: UVIFGVBVPSCCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(4-chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine-diamine derivative characterized by three distinct substituents:

  • A 4-chlorophenyl group at the N4 position.
  • A 2-(cyclohex-1-en-1-yl)ethyl group at the N6 position.
  • A phenyl group at the 1-position of the pyrazolo-pyrimidine core.

This compound’s structure suggests a balance of lipophilic (cyclohexenylethyl, chlorophenyl) and aromatic (phenyl) moieties, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

4-N-(4-chlorophenyl)-6-N-[2-(cyclohexen-1-yl)ethyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN6/c26-19-11-13-20(14-12-19)29-23-22-17-28-32(21-9-5-2-6-10-21)24(22)31-25(30-23)27-16-15-18-7-3-1-4-8-18/h2,5-7,9-14,17H,1,3-4,8,15-16H2,(H2,27,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIFGVBVPSCCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between a hydrazine derivative and a β-ketoester can form the pyrazole ring, which is then fused with a pyrimidine ring through a condensation reaction.

    Substitution Reactions: The introduction of the 4-chlorophenyl and cyclohexenyl groups can be achieved through nucleophilic aromatic substitution or Friedel-Crafts alkylation reactions. These reactions typically require catalysts such as Lewis acids (e.g., AlCl3) and are conducted under controlled temperatures to ensure selectivity.

    Final Coupling: The final step involves coupling the substituted pyrazolo[3,4-d]pyrimidine with an appropriate amine or diamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl moiety, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can target the nitro groups or double bonds within the cyclohexenyl ring, converting them to amines or alkanes, respectively.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as mCPBA (meta-chloroperoxybenzoic acid) for epoxidation or KMnO4 for oxidative cleavage.

    Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using LiAlH4.

    Substitution: Halogenation using NBS (N-bromosuccinimide) or nitration using HNO3/H2SO4.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclohexenyl ring can yield cyclohexene oxide, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

N4-(4-chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific molecular targets.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate the activity of the target protein. This binding can disrupt normal cellular processes, leading to therapeutic effects in the case of disease treatment.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Compounds for Comparison

N4-(3-chloro-4-methylphenyl)-N6-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS: 878064-24-5)

  • Molecular Formula : C15H17ClN6
  • Molecular Weight : 316.79 g/mol
  • Substituents :

  • N4: 3-chloro-4-methylphenyl
  • N6: Ethyl
  • 1-position: Methyl
    • Solubility : 0.5 µg/mL (pH 7.4).

N4,N6-bis(1-methylethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS: 5444-68-8)

  • Molecular Formula : C17H22N6
  • Molecular Weight : 310.4 g/mol
  • Substituents :

  • N4 and N6: Isopropyl groups
  • 1-position: Phenyl

N4-(3-Morpholinopropyl)-N6-(4-(trifluoromethoxy)phenyl)pyrimidine-4,6-diamine (Synthetic procedure described) Substituents:

  • N4: Morpholinopropyl (polar, nitrogen-containing group)
  • N6: 4-(trifluoromethoxy)phenyl (electron-withdrawing substituent).

Comparison Table: Structural and Physicochemical Properties

Property Target Compound Compound 1 Compound 2 Compound 3
Core Structure 1-phenyl-pyrazolo[3,4-d]pyrimidine-4,6-diamine 1-methyl-pyrazolo[3,4-d]pyrimidine-4,6-diamine 1-phenyl-pyrazolo[3,4-d]pyrimidine-4,6-diamine Pyrimidine-4,6-diamine (non-pyrazolo core)
N4 Substituent 4-chlorophenyl 3-chloro-4-methylphenyl Isopropyl 3-morpholinopropyl
N6 Substituent 2-(cyclohex-1-en-1-yl)ethyl Ethyl Isopropyl 4-(trifluoromethoxy)phenyl
Molecular Weight Inferred: ~430–450 g/mol (estimated) 316.79 g/mol 310.4 g/mol Not provided
Lipophilicity High (bulky cyclohexenylethyl, chlorophenyl) Moderate (ethyl, chloro-methylphenyl) Moderate (isopropyl) Moderate (polar morpholinopropyl)
Solubility (aq.) Inferred: <0.5 µg/mL (lower than Compound 1 due to higher lipophilicity) 0.5 µg/mL (pH 7.4) Not reported Not reported

Critical Observations

Substituent Impact on Solubility: The target compound’s cyclohexenylethyl group (N6) and 4-chlorophenyl (N4) likely reduce aqueous solubility compared to Compound 1 (ethyl, chloro-methylphenyl) .

Molecular Weight Trends :

  • The target compound’s molecular weight is inferred to be significantly higher than Compounds 1 and 2 due to the bulky cyclohexenylethyl group. This may affect pharmacokinetic properties (e.g., absorption, distribution).

Structural Flexibility vs. Rigidity :

  • The cyclohexene ring in the target compound introduces conformational flexibility, which could influence binding to biological targets compared to the rigid trifluoromethoxyphenyl group in Compound 3 .

Biological Activity

The compound N4-(4-chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic potential based on various research findings.

Structural Characteristics

The compound features:

  • A pyrazolo[3,4-d]pyrimidine core.
  • Substituents including a 4-chlorophenyl group and a cyclohexene moiety.
  • A phenyl group contributing to its overall lipophilicity.

Synthesis Methods

Synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrazolo Core : Starting from appropriate precursors, the pyrazolo structure is formed through cyclization reactions.
  • Introduction of Substituents : The chlorophenyl and cyclohexene groups are introduced via electrophilic aromatic substitution and alkylation reactions respectively.
  • Final Modifications : The final compound is purified using chromatographic techniques.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Inhibition of Kinases : Similar compounds have shown inhibitory effects on key kinases involved in cancer progression. For example, compounds with similar structures demonstrated low micromolar activity against AKT2/PKBβ, which is implicated in glioblastoma malignancy .
  • Cell Viability Assays : In vitro assays revealed that derivatives of this class can inhibit the growth of glioma cells while exhibiting low toxicity towards non-cancerous cells .

The biological activity is primarily attributed to:

  • Kinase Inhibition : By targeting specific kinases, these compounds can disrupt signaling pathways essential for tumor growth and survival.
  • Induction of Apoptosis : Compounds in this category have been observed to induce programmed cell death in cancerous cells, enhancing their therapeutic potential.

Comparative Analysis with Related Compounds

CompoundBiological ActivityMechanism
This compoundAnticancerKinase inhibition
Pyrano[2,3-c]pyrazole derivativeAnti-gliomaAKT2 inhibition
Other pyrazole derivativesVarious (anti-inflammatory, antibacterial)Targeting multiple kinases

Study 1: Glioblastoma Inhibition

A study evaluated the anticancer effects of various pyrazole derivatives on glioblastoma cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation and induced apoptosis in a dose-dependent manner .

Study 2: Kinase Activity Profiling

Research involving kinase profiling demonstrated that compounds similar to this compound selectively inhibited AKT signaling pathways crucial for glioma cell survival .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.